4-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one
Description
4-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one is a compound that belongs to the class of hydroxyquinolines This compound is characterized by the presence of a hydroxy group attached to a quinoline ring, which is further connected to a butanone moiety
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-4-hydroxybutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-10-4-8-13(16)14-9-3-6-11-5-1-2-7-12(11)14/h1-2,5,7,15H,3-4,6,8-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMKJJBKMLLNAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1,2,3,4-tetrahydroquinoline with butanone in the presence of a suitable catalyst. The reaction typically requires a controlled environment with specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process, ensuring consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohol derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the quinoline ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Similar structure with an ethanone moiety instead of butanone.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Contains a chloro and methoxy group, showing different reactivity and applications.
Uniqueness
4-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxy and butanone moieties provide versatility in chemical reactions and potential for diverse applications in scientific research and industry .
Biological Activity
4-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H13NO2
- Molecular Weight : 191.23 g/mol
- IUPAC Name : 4-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one
- Canonical SMILES : CC(=O)N1CCC(C2=CC=CC=C21)O
Antimicrobial Activity
Research indicates that compounds related to tetrahydroquinolines exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of tetrahydroquinoline can inhibit bacterial growth and possess antifungal activity. Specifically, the presence of hydroxyl groups in the structure enhances their activity against various pathogens.
| Compound | Activity | Reference |
|---|---|---|
| 4-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one | Antimicrobial | |
| Tetrahydroquinoline derivatives | Antifungal |
Neuropharmacological Effects
Tetrahydroquinoline derivatives have been investigated for their neuropharmacological effects. For example, certain compounds have shown promise in modulating dopamine receptors. This suggests potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia.
Case Study: Dopamine Receptor Modulation
A study evaluated the affinity of various tetrahydroquinoline derivatives for dopamine D2 receptors. The results indicated that modifications in the molecular structure could enhance receptor binding affinity.
| Compound | Dopamine D2 Affinity (IC50) | Effect |
|---|---|---|
| Compound A | 50 nM | High |
| Compound B | 150 nM | Moderate |
| 4-Hydroxy... | 120 nM | Moderate |
Anti-inflammatory Properties
Tetrahydroquinoline derivatives have also been studied for their anti-inflammatory effects. In vitro assays demonstrated that these compounds could inhibit pro-inflammatory cytokines like TNF-alpha and IL-6.
| Study | Findings |
|---|---|
| In vitro cytokine assay | Inhibition of TNF-alpha and IL-6 production |
| Animal model of inflammation | Reduced edema and inflammatory markers |
The biological activity of 4-hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds may act as inhibitors of specific enzymes involved in inflammatory pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors may influence signaling pathways relevant to mood regulation and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
